molecular formula C16H18N4O4 B2375455 6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 338401-05-1

6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

カタログ番号: B2375455
CAS番号: 338401-05-1
分子量: 330.344
InChIキー: CYYYOZBXPLMRJM-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a triazine-dione derivative featuring:

  • 2-position substitution: A 3-methoxyphenyl group, which enhances metabolic stability and hydrophobic interactions in biological systems .
  • 4-position substitution: A methyl group, contributing to steric stabilization and modulating electronic effects.
  • 6-position substitution: A (dimethylamino)acryloyl moiety, which introduces a conjugated system that may enhance binding affinity and solubility .

Its synthesis typically involves alkylation of a 6-bromo-triazine-dione scaffold followed by functionalization of the 6-position via nucleophilic substitution or coupling reactions . The compound has been investigated as a D-amino acid oxidase (DAAO) inhibitor, a target for neurological disorders, due to its ability to stabilize D-serine levels .

特性

IUPAC Name

6-[(E)-3-(dimethylamino)prop-2-enoyl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-18(2)9-8-13(21)14-15(22)19(3)16(23)20(17-14)11-6-5-7-12(10-11)24-4/h5-10H,1-4H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYYOZBXPLMRJM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 338401-05-1) is a synthetic compound belonging to the triazine family. Its unique structure and functional groups suggest potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity based on diverse research findings.

  • Molecular Formula : C16H18N4O4
  • Molecular Weight : 330.34 g/mol
  • Density : 1.24 g/cm³ (predicted)
  • pKa : 6.08 (predicted)

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in terms of its anticancer properties. Studies have indicated that it may exhibit significant antitumor effects against various cancer cell lines.

Antitumor Activity

Research has shown that derivatives of triazine compounds often demonstrate promising antitumor activity. A notable study conducted on a series of related compounds found that those with methoxyphenyl substitutions exhibited enhanced anticancer properties against multiple cancer types, including breast and lung cancers .

The proposed mechanism for the antitumor activity of this compound includes:

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Pathways : Studies suggest that it may interact with specific signaling pathways involved in tumor growth and metastasis.

Case Studies

  • In Vitro Studies : A study involving 60 cancer cell lines demonstrated that compounds similar to this compound exhibited varying degrees of cytotoxicity. The most potent derivatives showed IC50 values in the low micromolar range against breast cancer cell lines .
  • Comparative Analysis : A comparative analysis with other known anticancer agents revealed that this compound's activity was comparable to established chemotherapeutics, making it a candidate for further development .

Data Table

PropertyValue
Molecular FormulaC16H18N4O4
Molecular Weight330.34 g/mol
Density1.24 g/cm³ (predicted)
pKa6.08 (predicted)
Antitumor ActivityIC50 in low micromolar range
MechanismApoptosis induction, Cell cycle disruption

類似化合物との比較

Substituent Effects at the 2-Position

The 2-position substituent significantly influences DAAO inhibitory activity and pharmacokinetics. Key analogs include:

Compound Name 2-Position Substituent DAAO IC₅₀ (nM) Metabolic Stability (t₁/₂, min) References
Target Compound 3-Methoxyphenyl 12.3 45 (human liver microsomes)
2-(2-Methylphenethyl)-6-hydroxy analog 2-Methylphenethyl 8.7 28
2-(3-Methoxyphenethyl)-6-bromo analog 3-Methoxyphenethyl 15.9 36
2-(3-Phenoxyphenethyl)-6-hydroxy analog 3-Phenoxyphenethyl 23.4 18

Key Findings :

  • The 3-methoxyphenyl group in the target compound balances potency and stability, likely due to optimal π-π stacking with the DAAO active site and reduced oxidative metabolism .
  • Phenethyl derivatives (e.g., 2-methylphenethyl) show higher potency (IC₅₀ = 8.7 nM) but poorer metabolic stability, attributed to increased susceptibility to cytochrome P450 oxidation .
  • Bulky substituents like 3-phenoxyphenethyl reduce potency (IC₅₀ = 23.4 nM), suggesting steric hindrance at the enzyme’s entrance .

Substituent Effects at the 6-Position

The 6-position is critical for target engagement. Notable comparisons:

Compound Name 6-Position Substituent DAAO IC₅₀ (nM) Water Solubility (µg/mL) References
Target Compound (Dimethylamino)acryloyl 12.3 5.8
6-Hydroxy-2-(3-methoxyphenyl) analog Hydroxy 18.9 22.1
6-Bromo-2-(3-methoxyphenyl) analog Bromo 34.5 1.2
6-Acetyl-2-(3,5-dichlorophenyl) analog Acetyl 42.7 3.5

Key Findings :

  • The (dimethylamino)acryloyl group in the target compound enhances potency (IC₅₀ = 12.3 nM) by forming hydrogen bonds with DAAO’s Arg-283 residue .
  • Hydroxy substituents (e.g., 6-hydroxy analog) improve solubility but reduce potency due to weaker hydrophobic interactions .
  • Bromo and acetyl groups lower activity, likely due to electronic effects or steric clashes .

Substituent Effects at the 4-Position

The 4-position methyl group in the target compound contrasts with analogs featuring bulkier substituents:

Compound Name 4-Position Substituent DAAO IC₅₀ (nM) Oral Bioavailability (%) References
Target Compound Methyl 12.3 62
4-(Benzyloxymethyl)-6-hydroxy analog Benzyloxymethyl 9.8 34
4-(Trichloromethyl)-6-chloro analog Trichloromethyl 67.2 <10

Key Findings :

  • The methyl group provides a balance between potency and bioavailability, avoiding excessive lipophilicity .
  • Benzyloxymethyl derivatives exhibit higher potency (IC₅₀ = 9.8 nM) but lower bioavailability due to poor absorption .
  • Trichloromethyl groups drastically reduce activity and bioavailability, likely due to metabolic instability and toxicity .

準備方法

Acylation of Triazine Precursors

The most widely reported method involves the acylation of 2-amino-4-methyl-1,2,4-triazine with 3-(dimethylamino)acryloyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C. The reaction proceeds via nucleophilic attack at the triazine’s N2 position, facilitated by triethylamine as a base to neutralize HCl byproducts. Typical yields range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol.

Reaction Conditions:

  • Solvent: DMF or acetonitrile
  • Temperature: 0–5°C (initial), then room temperature
  • Molar Ratio: 1:1.2 (triazine:acyl chloride)
  • Catalyst: Triethylamine (1.5 equiv)

Mechanistic Insights:
The dimethylamino group enhances the electrophilicity of the acryloyl moiety, promoting regioselective acylation. Competing reactions at the triazine’s N4 position are minimized by steric hindrance from the methyl group.

Microwave-Assisted Cyclization

Radford et al. (2007) demonstrated a two-step synthesis starting from Boc-protected hydrazines and methyl 3-methoxyphenylglycinate. Cyclization under microwave irradiation (150°C, 20 min) achieved 82% yield, compared to 58% under traditional thermal conditions (reflux, 12 hr). This method reduces side product formation, particularly hydantoin derivatives.

Optimization Parameters:

Parameter Thermal Method Microwave Method
Time 12 hr 20 min
Temperature 100°C 150°C
Yield 58% 82%
Purity (HPLC) 89% 96%

Purification and Characterization

Recrystallization vs. Chromatography

Recrystallization from ethanol-water (4:1) yields needle-like crystals with 98.5% purity. Alternatively, silica gel chromatography (ethyl acetate:hexane, 3:7) resolves regioisomeric impurities but reduces yield to 70%.

Comparative Data:

Method Purity Yield Cost Efficiency
Recrystallization 98.5% 85% High
Chromatography 99.9% 70% Low

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.5 Hz, 2H, Ar-H), 6.92 (d, J=8.5 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂).
  • IR (KBr): 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
  • UV-Vis (MeOH): λₘₐₓ 274 nm (π→π* transition).

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method (WO2022099044A1) employs continuous flow reactors to enhance mixing and heat transfer. Key advantages include:

  • 40% reduction in reaction time
  • 99% conversion at 50°C
  • Scalability to 100 kg/batch

Operational Parameters:

  • Residence Time: 8 min
  • Pressure: 2 bar
  • Catalyst: Immobilized lipase (reusable for 10 cycles)

Challenges and Mitigation

Byproduct Formation

Hydantoin derivatives (up to 12%) form via competing cyclization, necessitating pH control (pH 7–8) and slow acryloyl chloride addition.

Solvent Selection

DMF offers high solubility but complicates recycling. Substitution with cyclopentyl methyl ether (CPME) improves environmental metrics while maintaining 75% yield.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(3-(dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example:

Core triazine formation : React 4-methoxyphenyl-substituted precursors with trichloro-s-triazine under alkaline conditions (e.g., NaOH/acetone at 0°C) to form dichlorotriazine intermediates .

Functionalization : Introduce dimethylaminoacryloyl groups via nucleophilic substitution using dimethylamine derivatives in polar aprotic solvents (e.g., DMF) under reflux .

Methylation : Use methyl iodide or dimethyl sulfate in methanol with sodium methoxide to install the 4-methyl group .

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like hydrolyzed triazine rings.

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • 1H/13C NMR : Assign peaks for the triazine ring (δ 160–170 ppm for carbonyl carbons), methoxyphenyl (δ 3.8–4.0 ppm for OCH3), and dimethylaminoacryloyl groups (δ 2.8–3.2 ppm for N(CH3)2) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 385.12) .
    • Purity assessment :
  • UPLC : Use C18 columns with acetonitrile/water gradients to achieve >95% purity .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial screening : Perform broth microdilution assays (CLSI guidelines) against S. aureus and E. coli to determine MIC values .
  • Enzyme inhibition : Test against D-amino acid oxidase (DAAO) using spectrophotometric assays (e.g., monitoring H2O2 production) at 0.1–100 µM concentrations .
  • Cytotoxicity : Use MTT assays on leukemia cell lines (e.g., K562) to assess IC50 values .

Advanced Research Questions

Q. How can computational tools optimize analogs with improved bioactivity?

  • Strategy :

Quantum chemical calculations : Use Gaussian or ORCA to model substituent effects on triazine ring electronics (e.g., Fukui indices for nucleophilic attack sites) .

Molecular docking : Screen analogs against DAAO (PDB: 2DU3) to prioritize derivatives with stronger binding (e.g., ΔG < −8 kcal/mol) .

QSAR modeling : Train models on datasets from triazine derivatives (e.g., logP vs. IC50) to predict bioactivity .

  • Validation : Synthesize top candidates and cross-validate predictions with experimental assays .

Q. How to resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in antimicrobial vs. anticancer activity may arise from:

  • Assay conditions : Variations in bacterial strain virulence or cell line sensitivity (e.g., Gram-negative vs. Gram-positive bacteria) .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution in aqueous media .
    • Resolution : Perform dose-response curves across multiple cell lines and validate with orthogonal assays (e.g., time-kill kinetics for antimicrobial activity) .

Q. What advanced purification techniques enhance yield and purity?

  • Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane) for intermediates and preparative HPLC (C18, methanol/water) for final products .
  • Crystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain single crystals for X-ray diffraction, confirming stereochemistry .

Q. How to design SAR studies targeting enzyme inhibition?

  • Substituent variation :

  • Electron-withdrawing groups (e.g., -CF3 at position 6) enhance DAAO inhibition by stabilizing enzyme-ligand interactions .
  • Methoxy group position (para vs. meta) on the phenyl ring affects antimicrobial potency due to steric and electronic effects .
    • Data analysis : Use ANOVA to compare IC50 values across substituents (p < 0.05) and generate heatmaps for activity trends .

Q. What mechanistic studies clarify the compound’s mode of action?

  • Enzyme kinetics : Conduct Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive for DAAO) .
  • Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsomes, assessing stability and detox pathways .
  • Gene expression : Apply RNA-seq to treated cancer cells, focusing on apoptosis markers (e.g., BAX/BCL-2 ratio) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。